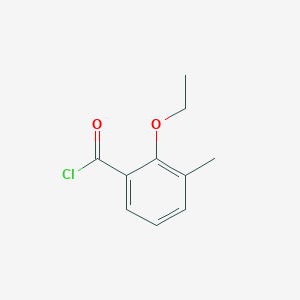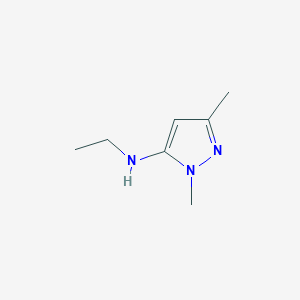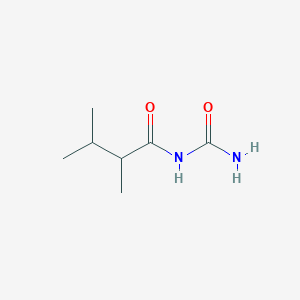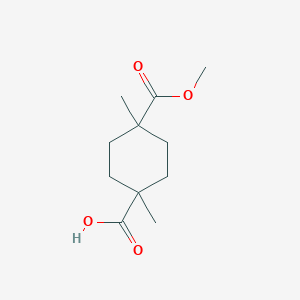
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring substituted with methoxycarbonyl and carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid methyl ester with trimethylborate in anhydrous THF, followed by the addition of n-BuLi at -78°C. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)benzeneboronic acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid
Uniqueness
4-(Methoxycarbonyl)-1,4-dimethylcyclohexanecarboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C11H18O4 |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-methoxycarbonyl-1,4-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-10(8(12)13)4-6-11(2,7-5-10)9(14)15-3/h4-7H2,1-3H3,(H,12,13) |
Clave InChI |
HUYZWIMGIIXGIY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)(C)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
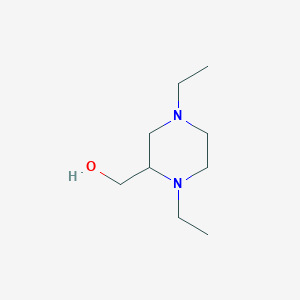
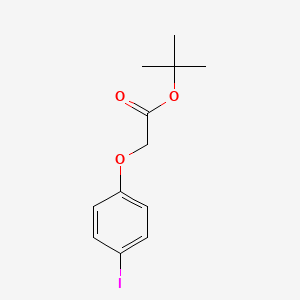
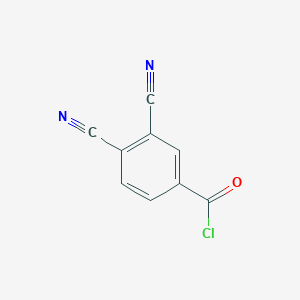
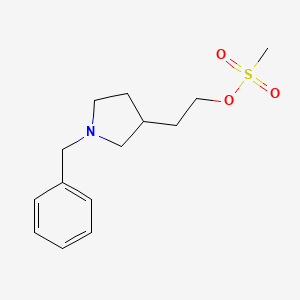
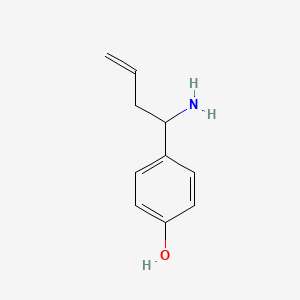
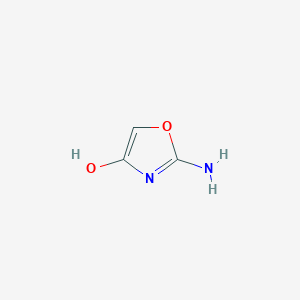

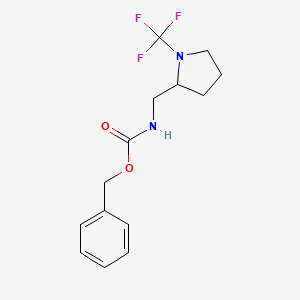
![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)
